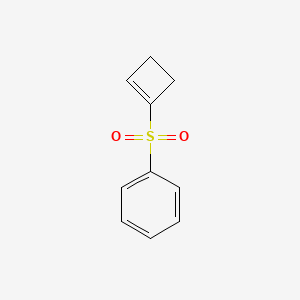
Pyridine, 2,2'-tellurobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-tellurobis- is a compound that features two pyridine rings connected by a tellurium atomPyridine itself is a six-membered aromatic heterocycle containing nitrogen, which imparts distinct chemical characteristics compared to its carbon analog, benzene .
Métodos De Preparación
The synthesis of Pyridine, 2,2’-tellurobis- typically involves the reaction of pyridine with tellurium-containing reagents. One common method is the reaction of pyridine with tellurium tetrachloride (TeCl4) under controlled conditions. This reaction can be carried out in an inert atmosphere to prevent oxidation and ensure the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to enhance yield and reduce production costs .
Análisis De Reacciones Químicas
Pyridine, 2,2’-tellurobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of Pyridine, 2,2’-tellurobis- can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .
Aplicaciones Científicas De Investigación
Pyridine, 2,2’-tellurobis- has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The biological applications of Pyridine, 2,2’-tellurobis- are still under investigation.
Medicine: In medicine, the compound’s potential as an antioxidant and its ability to interact with biological molecules make it a candidate for drug development.
Industry: Industrial applications of Pyridine, 2,2’-tellurobis- include its use in the synthesis of advanced materials and as a precursor for other organotellurium compounds.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,2’-tellurobis- involves its interaction with molecular targets through the tellurium atom and the pyridine rings. The tellurium atom can form bonds with various metal ions, facilitating the formation of coordination complexes. These complexes can exhibit catalytic activity by providing a suitable environment for chemical reactions to occur .
The pyridine rings can participate in electrophilic and nucleophilic interactions, allowing the compound to engage in various chemical processes. The exact molecular pathways involved depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
Pyridine, 2,2’-tellurobis- can be compared with other similar compounds, such as:
Propiedades
Número CAS |
149380-00-7 |
|---|---|
Fórmula molecular |
C10H8N2Te |
Peso molecular |
283.8 g/mol |
Nombre IUPAC |
2-pyridin-2-yltellanylpyridine |
InChI |
InChI=1S/C10H8N2Te/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
Clave InChI |
VIFPHKCRDNJCBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)[Te]C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




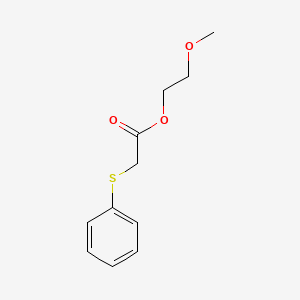
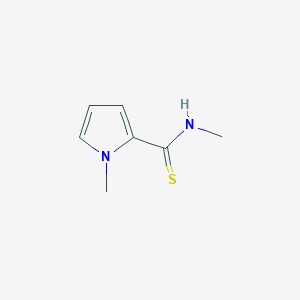
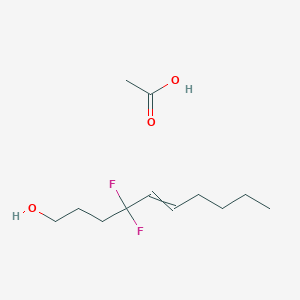
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
methyl carbonate](/img/structure/B14270203.png)
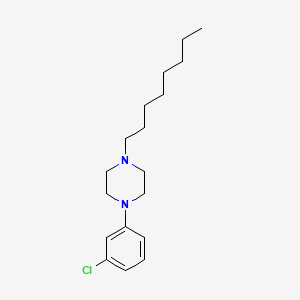
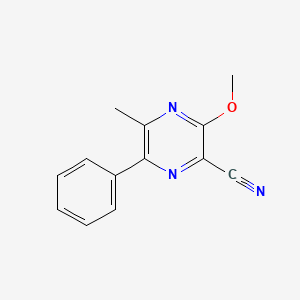
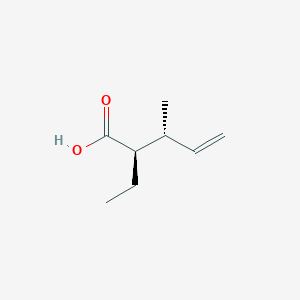
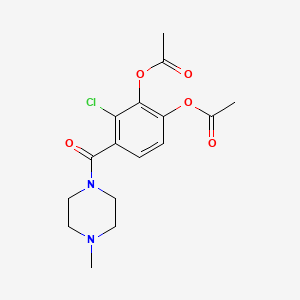
![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
